molecular formula C12H11FN2O B1626986 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile CAS No. 96249-05-7

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile

Cat. No.: B1626986
CAS No.: 96249-05-7
M. Wt: 218.23 g/mol
InChI Key: MKIYUVIOCOLGKQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a fluorobenzoyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorobenzoyl chloride and dimethylamine.

    Formation of Intermediate: The 3-fluorobenzoyl chloride is reacted with dimethylamine to form 3-(dimethylamino)-3-fluorobenzoyl chloride.

    Acrylonitrile Addition: The intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.

    3-(Dimethylamino)-2-(3-bromobenzoyl)acrylonitrile: Bromine atom replacing the fluorine.

    3-(Dimethylamino)-2-(3-iodobenzoyl)acrylonitrile: Iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical environments compared to its halogenated counterparts.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYUVIOCOLGKQ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562893
Record name (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96249-05-7
Record name (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Reactant of Route 6
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.